![molecular formula C8H4BrF3N2O3 B2508449 N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 1820711-51-0](/img/structure/B2508449.png)
N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide involves various strategies to incorporate bromo, nitro, and trifluoroacetyl functional groups into the molecular framework. For instance, the synthesis of 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles demonstrates a method to introduce a trifluoroacetyl group alongside a bromo substituent into an indole ring, which is a structural motif that could be conceptually similar to the target compound . Additionally, the formation of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) through the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid indicates the use of bromodifluoroacetate groups in synthesis, which are closely related to the trifluoroacetamide moiety .
Molecular Structure Analysis
The molecular structure of compounds with bromo, nitro, and trifluoroacetyl groups can be complex and diverse. For example, the X-ray diffraction analysis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) reveals a distorted trigonal-bipyramidal coordination around the bismuth atom, which provides insight into how bromo and difluoroacetate groups might interact in a solid-state structure . This information can be extrapolated to understand the potential structural characteristics of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide.
Chemical Reactions Analysis
The reactivity of compounds containing bromo, nitro, and trifluoroacetyl groups can vary significantly. For instance, the addition of sulfur or selenium to 2-nitrophenyl selenide ions in N,N-dimethylacetamide leads to the formation of selenosulfide or diselenide species, indicating that nitrophenyl compounds can participate in nucleophilic addition reactions . This suggests that N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar functional groups to N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide can be deduced from spectroscopic and computational studies. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using FT-IR and NMR techniques, along with computational methods, provides valuable information on the vibrational frequencies, chemical shifts, and non-linear optical properties of such compounds . These studies can be used to predict the behavior of N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide in various environments.
Scientific Research Applications
Antibacterial Agent Synthesis
N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide is a versatile compound used in synthesizing various analogs with potential applications. For instance, it has been used in the synthesis of new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines. These compounds were obtained through aryl-amination and subsequent reactions, leading to the formation of N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. These lamotrigine analogs were evaluated in vitro and exhibited interesting antibacterial activity against various bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).
Pharmaceutical Industry Allergen
The compound has also been associated with the pharmaceutical industry as a potential allergen. A case was reported where a pharmaceutical worker, involved in the synthesis of flutamide (an anti-androgen drug), experienced allergic reactions after being exposed to an intermediate product during the synthesis, which contains N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide. This highlights the occupational hazard and the need for adequate protective measures when handling such chemicals in pharmaceutical manufacturing processes (Jungewelter & Aalto‐Korte, 2008).
Synthesis of Heterocycles and Fused Heterocycles
The compound serves as a starting material in the synthesis of various kinds of heterocycles and fused heterocycles. An efficient route was developed for synthesizing heterocycles incorporated with trifluoroacetamide moiety by reacting versatile N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide with thioamides and heterocyclic amines, either thermally or under microwave irradiation (Shaaban, 2017).
Advanced Chemical Analysis
N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide has been involved in studies for advanced chemical analysis techniques. For instance, the determination of 1-(4-Nitrophenyl)-3-(5-Bromo-2-Pyridyl)-Triazene was conducted by reversed-phase high-performance liquid chromatography, indicating the compound's utility in sophisticated chemical analytical methods (Liang, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O3/c9-4-1-2-6(14(16)17)5(3-4)13-7(15)8(10,11)12/h1-3H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWSCKFRFJVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-nitrophenyl)-2,2,2-trifluoroacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.